Sodium 2-fluoro-4-methylbenzoate
Description
Contextual Significance of Fluorinated Aromatic Carboxylates in Contemporary Chemistry
The introduction of fluorine into organic molecules has become a pivotal strategy in modern medicinal chemistry. tandfonline.comacs.org Fluorinated aromatic carboxylates, such as Sodium 2-fluoro-4-methylbenzoate, are of particular importance. The presence of a fluorine atom can dramatically alter a molecule's physicochemical properties. nih.gov As the most electronegative element, fluorine can influence a molecule's acidity (pKa), lipophilicity, and metabolic stability. acs.org
Strategically placing fluorine on an aromatic ring can block sites of metabolic oxidation, thereby enhancing the bioavailability and half-life of a drug candidate. tandfonline.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the thermal and chemical stability of the compound. nbinno.com These modifications are crucial in drug design for developing therapeutics with improved efficacy and pharmacokinetic profiles. nih.gov Consequently, fluorinated building blocks are in high demand for creating new pharmaceuticals, agrochemicals, and advanced materials. nbinno.comgneechem.com
Historical Trajectories and Current Research Landscape of Benzoate (B1203000) Derivatives
Benzoate derivatives have a long history in chemistry. The parent compound, benzoic acid, was first described in the 16th century, derived from gum benzoin. Its sodium salt, sodium benzoate, has been widely used as a food preservative for over a century due to its antimicrobial properties. The synthetic versatility of benzoic acid and its derivatives has made them fundamental starting materials in the production of a vast array of chemicals, including dyes, plasticizers, and active pharmaceutical ingredients.
The current research landscape for benzoate derivatives is focused on the synthesis of novel, functionalized analogues with tailored properties. The substitution of the benzene (B151609) ring with various functional groups, such as fluorine and methyl groups in the case of this compound, allows chemists to fine-tune the electronic and steric properties of the molecule. This targeted approach enables the development of intermediates for specific applications, moving far beyond the traditional uses of simple benzoates into the realm of complex, high-value chemical synthesis. guidechem.combiosynth.com
Articulation of Research Imperatives and Scholarly Objectives for this compound Investigations
The primary research imperative for investigating this compound is to leverage its potential as a specialized building block in organic synthesis. Scholarly objectives for its study include:
Development of Efficient Synthesis Routes: Creating streamlined and high-yield methods to produce 2-fluoro-4-methylbenzoic acid, the precursor to the sodium salt, is a key objective. guidechem.com
Exploration of Reactivity: Understanding how the fluorine and methyl groups on the aromatic ring influence the reactivity of the carboxylate group and the ring itself in various chemical transformations.
Synthesis of Novel Compounds: Utilizing this compound as a key intermediate to construct novel and complex molecules with potential biological activity for pharmaceutical or agrochemical applications.
Structure-Property Relationship Studies: Investigating how the specific arrangement of substituents in this molecule compares to other isomers and related benzoate derivatives to build a deeper understanding of structure-property relationships in fluorinated aromatic compounds.
By pursuing these objectives, the scientific community can fully exploit the synthetic utility of this compound in advancing various fields of chemical science.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2.Na/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNNHLZGSTVKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015389 | |
| Record name | Sodium 2-fluoro-4-methyl-benzoate | |
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Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708942-19-1 | |
| Record name | Benzoic acid, 2-fluoro-4-methyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708942191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-fluoro-4-methyl-, sodium salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-fluoro-4-methyl-benzoate | |
| Source | EPA DSSTox | |
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| Record name | Sodium 2-fluoro-4-methylbenzoate | |
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Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Methylbenzoate Systems
Strategic Synthetic Routes to 2-Fluoro-4-methylbenzoic Acid and its Precursors
The preparation of 2-fluoro-4-methylbenzoic acid can be achieved through several synthetic pathways, each with its own advantages and applications.
Friedel-Crafts Acylation Approaches in Aromatic Synthesis
The Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. wikipedia.orgsigmaaldrich.com In the context of synthesizing precursors to 2-fluoro-4-methylbenzoic acid, this reaction can be applied to m-fluorotoluene. The reaction of m-fluorotoluene with an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, leads to the formation of ketone isomers. google.com Subsequent hydrolysis of the resulting ketone mixture under alkaline conditions yields a mixture of 4-fluoro-2-methylbenzoic acid and the desired 2-fluoro-4-methylbenzoic acid, which can then be separated. google.com
The general mechanism for Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. sigmaaldrich.com The choice of solvent and reaction temperature can influence the regioselectivity and yield of the reaction. google.com
Table 1: Key Aspects of Friedel-Crafts Acylation for Benzoic Acid Synthesis
| Feature | Description | Reference |
| Reactants | m-Fluorotoluene, Trihaloacetyl chloride | google.com |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | wikipedia.orggoogle.com |
| Intermediate | Acylium ion | sigmaaldrich.com |
| Product | Mixture of ketone isomers, leading to isomeric benzoic acids upon hydrolysis | google.com |
| Reaction Type | Electrophilic Aromatic Substitution | wikipedia.org |
Esterification and Saponification Pathways for Carboxylate Generation
Esterification of 2-fluoro-4-methylbenzoic acid to its corresponding esters, such as methyl 2-fluoro-4-methylbenzoate, is a common transformation. biosynth.com This can be achieved using various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst. Recently, heterogeneous catalysts like UiO-66-NH2 have been shown to be effective for the methyl esterification of fluorinated aromatic carboxylic acids using methanol. rsc.org
Conversely, the generation of the carboxylate from its ester form is accomplished through saponification. This reaction involves the hydrolysis of the ester using a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. psu.eduyoutube.comyoutube.com The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. youtube.comyoutube.com High-temperature water has also been explored as a medium for the hydrolysis and saponification of methyl benzoates, offering a "green" solvent-free alternative. psu.edursc.org
Table 2: Comparison of Esterification and Saponification Conditions
| Reaction | Reagents | Conditions | Product | Reference |
| Esterification | 2-Fluoro-4-methylbenzoic acid, Methanol, UiO-66-NH2 catalyst | - | Methyl 2-fluoro-4-methylbenzoate | rsc.org |
| Saponification | Methyl 2-fluoro-4-methylbenzoate, Aqueous NaOH or KOH | Heating under reflux | Sodium 2-fluoro-4-methylbenzoate | psu.eduyoutube.com |
| Acidification | This compound, Strong acid (e.g., HCl) | Cooling | 2-Fluoro-4-methylbenzoic acid | youtube.comyoutube.com |
Advanced Halogenation and Cross-Coupling Strategies for Substituted Benzoates
Further functionalization of the 2-fluoro-4-methylbenzoate system can be achieved through halogenation and cross-coupling reactions. For instance, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate can be accomplished from methyl 2-amino-4-fluoro-5-methylbenzoate via a Sandmeyer-type reaction. chemicalbook.com This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by reaction with copper(I) bromide. chemicalbook.com
These halogenated derivatives serve as valuable substrates for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki-Miyaura coupling, Negishi coupling, and Buchwald-Hartwig amination allow for the introduction of a wide range of substituents onto the aromatic ring, providing access to a diverse array of complex molecules. nih.govnih.gov The site-selectivity of these reactions on polyhalogenated arenes is a crucial aspect, often dictated by the electronic and steric nature of the substituents and the choice of catalyst and reaction conditions. nih.gov
Mechanistic Investigations of Key Reactions Involving 2-Fluoro-4-methylbenzoate Derivatives
Understanding the mechanisms of reactions involving 2-fluoro-4-methylbenzoate derivatives is essential for optimizing reaction conditions and predicting product outcomes.
Elucidation of Nucleophilic Substitution Mechanisms
Nucleophilic substitution reactions can occur at the carboxylate group or on the aromatic ring. The hydrolysis of esters, a nucleophilic acyl substitution, proceeds via the addition of a nucleophile (hydroxide ion) to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (alkoxide). psu.edursc.org
Nucleophilic aromatic substitution (SNA) on the ring is less common than electrophilic substitution but can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. scranton.edulibretexts.org The most prevalent mechanism is the SNAr or addition-elimination mechanism. scranton.edu This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org The presence of the fluorine atom, an electron-withdrawing group, can facilitate such reactions on the benzoate (B1203000) ring. masterorganicchemistry.com
Table 3: Comparison of Nucleophilic Substitution Mechanisms
| Mechanism | Key Features | Substrate Example | Reference |
| Nucleophilic Acyl Substitution | Tetrahedral intermediate at the carbonyl carbon. | Saponification of methyl 2-fluoro-4-methylbenzoate | psu.edursc.org |
| SNAr (Addition-Elimination) | Formation of a resonance-stabilized Meisenheimer complex on the aromatic ring. | Reaction of a highly activated aryl halide with a nucleophile. | scranton.edulibretexts.org |
Analysis of Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is the characteristic reaction of aromatic compounds. wikipedia.org The Friedel-Crafts acylation discussed earlier is a prime example. wikipedia.orggoogle.com The mechanism involves the generation of a strong electrophile that attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). sigmaaldrich.com A base then removes a proton from the intermediate to restore the aromatic system. masterorganicchemistry.com The directing effects of the substituents on the ring (the fluorine and methyl groups in this case) are crucial in determining the position of the incoming electrophile.
In nucleophilic aromatic substitution, the rate of reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com The meta position does not offer this resonance stabilization. libretexts.org The highly electronegative fluorine atom, even though it is a poor leaving group in SN2 reactions, can activate the ring towards nucleophilic attack in SNAr reactions. masterorganicchemistry.com
Characterization of Radical Reaction Pathways
Radical reactions offer a powerful tool for functional group interconversions and carbon-carbon bond formation. libretexts.org While specific studies detailing the radical reactions of this compound are not extensively documented, established principles of radical chemistry allow for the prediction of its behavior. Radical reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. libretexts.org
Initiation: The process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), which upon heating or photolysis, decompose to form radicals. libretexts.org
Propagation: In a hypothetical scenario, a radical generated from an initiator could interact with a derivative of 2-fluoro-4-methylbenzoate. For instance, if the methyl group were halogenated (e.g., to a bromomethyl group), a reagent like tributyltin hydride (Bu3SnH) could facilitate a dehalogenation reaction. The tributyltin radical would abstract the bromine atom, creating a carbon-centered radical on the methyl group, which would then abstract a hydrogen atom from another molecule of tributyltin hydride to yield the final product and regenerate the tin radical, thus propagating the chain. libretexts.org
Termination: The reaction concludes when two radical species combine, ending the chain reaction. libretexts.org These pathways, while general, provide a foundational understanding of the potential radical-mediated transformations applicable to the 2-fluoro-4-methylbenzoate structure.
Chemical Modification and Derivatization Strategies for Expanding the 2-Fluoro-4-methylbenzoate Chemical Space
The 2-fluoro-4-methylbenzoate core is a valuable starting point for the synthesis of a diverse array of derivatives. Modifications targeting the carboxylate group are particularly common, leading to new compounds with potentially unique properties.
The conversion of the carboxylate or its corresponding acid/ester form into amides and hydrazides is a fundamental transformation in organic synthesis. masterorganicchemistry.comresearchgate.net These reactions typically involve the activation of the carboxylic acid, often by converting it to a more reactive species like an acid chloride or ester, followed by nucleophilic attack by an amine or hydrazine (B178648). masterorganicchemistry.com
Amide Synthesis: A common route involves the reaction of 2-fluoro-4-methylbenzoyl chloride (which can be prepared from the corresponding benzoic acid using reagents like thionyl chloride) with a primary or secondary amine. A similar transformation has been documented for the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for other complex molecules. researchgate.net In this multi-step synthesis, 2-fluoro-4-nitrotoluene (B45272) is first oxidized to 2-fluoro-4-nitrobenzoic acid. This intermediate is then chlorinated and reacted with an amine to form N-methyl-2-fluoro-4-nitrobenzamide, which is finally reduced to the target amide. researchgate.net
Hydrazide Synthesis: 2-Fluoro-4-methylbenzohydrazide (B13668244) can be synthesized by reacting an ester derivative, such as methyl 2-fluoro-4-methylbenzoate, with hydrazine hydrate (B1144303) (H₂N-NH₂), often with ethanol (B145695) as a solvent. researchgate.net This hydrazide derivative is a versatile intermediate itself, capable of undergoing further reactions. For example, condensation of the hydrazide with aldehydes or ketones yields hydrazones, a class of compounds with significant applications in synthetic chemistry. researchgate.netnih.gov
| Starting Material | Reagents | Product | Reference |
| 2-Fluoro-4-nitrobenzoic acid | 1. SOCl₂ 2. Methylamine | N-methyl-2-fluoro-4-nitrobenzamide | researchgate.net |
| Methyl 2-fluoro-4-methylbenzoate (analogous) | Hydrazine Hydrate, Ethanol | 2-Fluoro-4-methylbenzohydrazide | researchgate.net |
| 2-Fluoro-4-methylbenzohydrazide | Phenylisothiocyanate | N-phenyl-2-(2-fluoro-4-methylbenzoyl)hydrazine-1-carbothioamide | researchgate.net |
| 2-Fluoro-4-methylbenzohydrazide | Isatin | N'-(2-oxoindolin-3-ylidene)-2-fluoro-4-methylbenzohydrazide | researchgate.net |
The 2-fluoro-4-methylbenzoate motif can be incorporated into more complex heterocyclic systems through annulation and fusion reactions. These strategies often utilize derivatives like the hydrazides and amides discussed previously.
One prominent pathway involves the conversion of the 2-fluoro-4-methylbenzohydrazide intermediate into various five-membered heterocycles. For instance:
Triazole Synthesis: The reaction of 2-fluoro-4-methylbenzohydrazide with an appropriate one-carbon unit can lead to the formation of a 1,2,4-triazole (B32235) ring. A related synthesis involves the reaction of a benzoate hydrazide with phenylisothiocyanate, followed by cyclization with sodium hydroxide to yield a triazole derivative. researchgate.net Another general method, the Pellizzari reaction, involves the condensation of an acyl hydrazide with an amide at high temperatures to form a 1,2,4-triazole. dergipark.org.tr
Thiazole (B1198619) Synthesis: Thiazole derivatives can be synthesized from a thiosemicarbazide (B42300) intermediate. The 2-fluoro-4-methylbenzaldehyde (B137498) (obtainable from the parent benzoic acid) can be reacted with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo the Hantzsch thiazole synthesis by reacting with an α-haloketone, such as a substituted phenacyl bromide, to construct the thiazole ring. nih.gov This yields a thiazolylhydrazine scaffold attached to the 2-fluoro-4-methylphenyl group.
These reactions demonstrate how the initial benzoate structure can be elaborated into complex heterocyclic frameworks, significantly expanding its chemical diversity.
The carboxylate group of this compound is an excellent ligand for coordinating with metal ions to form coordination complexes. While specific studies on the coordination chemistry of this particular compound are not extensively detailed in the surveyed literature, the behavior of similar benzoate ligands is well-established.
The carboxylate group can coordinate to metal centers in several modes:
Monodentate: One oxygen atom of the carboxylate group binds to the metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.
Bidentate Bridging: The carboxylate group bridges two different metal centers. Each oxygen atom binds to a different metal ion.
The presence of the fluoro and methyl substituents on the benzene (B151609) ring can influence the electronic properties of the carboxylate group and the steric environment around the coordination site. These factors can affect the stability, structure, and reactivity of the resulting metal complexes. The characterization of such complexes would typically involve techniques like X-ray crystallography to determine the solid-state structure and coordination mode, as well as spectroscopic methods such as FT-IR to observe the shifts in the carboxylate stretching frequencies upon coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-fluoro-4-methylbenzoate and its acid form, 2-fluoro-4-methylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and the electronic environment of the hydrogen, carbon, and fluorine atoms.
Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. In the case of 2-fluoro-4-methylbenzoic acid, the ¹H NMR spectrum provides distinct signals for the methyl and aromatic protons.
The expected signals for 2-fluoro-4-methylbenzoic acid are:
A singlet for the methyl group (–CH₃) protons, typically appearing in the upfield region around δ 2.3-2.5 ppm.
Three distinct signals for the aromatic protons on the benzene ring. The proton ortho to the carboxyl group (H6) would likely appear as a triplet or doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other two aromatic protons (H3 and H5) would also show characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with each other and with the fluorine atom.
A broad singlet for the acidic proton of the carboxyl group (–COOH), which is often observed far downfield (δ 10-13 ppm) and can exchange with deuterium (B1214612) in solvents like D₂O.
For the sodium salt, this compound, the acidic proton signal would be absent, and the chemical shifts of the aromatic protons may experience slight changes due to the deprotonation of the carboxylic acid.
Table 1: Predicted ¹H NMR Data for 2-Fluoro-4-methylbenzoic Acid
| Group | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Aromatic H | 7.0 - 8.1 | Multiplet |
| -CH₃ | 2.3 - 2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. For 2-fluoro-4-methylbenzoic acid, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.
Key features in the ¹³C NMR spectrum include:
The signal for the carboxyl carbon (–COOH), which appears significantly downfield (typically δ 165-175 ppm).
The carbon atom directly bonded to the fluorine atom (C2) shows a large chemical shift and exhibits a strong one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. This is a highly diagnostic feature.
The other aromatic carbons also display smaller carbon-fluorine couplings (²JCF, ³JCF), which can further aid in signal assignment.
The methyl carbon (–CH₃) gives a signal in the upfield region of the spectrum (typically δ 20-22 ppm).
Table 2: Predicted ¹³C NMR Data for 2-Fluoro-4-methylbenzoic Acid
| Carbon Atom | Predicted Chemical Shift (δ ppm) | Key Features |
|---|---|---|
| C=O (Carboxyl) | 165 - 175 | |
| C-F (Aromatic) | 160 - 165 | Large C-F coupling (¹JCF) |
| C-H (Aromatic) | 115 - 135 | May show smaller C-F couplings |
| C-C (Aromatic) | 120 - 145 | May show smaller C-F couplings |
| -CH₃ (Methyl) | 20 - 22 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since there is only one fluorine atom in 2-fluoro-4-methylbenzoate, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp signal. The chemical shift of this signal is characteristic of an aryl fluoride (B91410) and is sensitive to the electronic environment. For similar fluorobenzoic acid compounds, this signal typically appears in a predictable region of the spectrum, confirming the presence and electronic nature of the fluorine substituent.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-fluoro-4-methylbenzoic acid (C₈H₇FO₂), the molecular weight is 154.14 g/mol . chemicalbook.combiosynth.comthermofisher.com In a high-resolution mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass.
For the sodium salt, this compound (C₈H₆FNaO₂), the mass spectrum would show a peak corresponding to the intact salt or, more commonly in techniques like electrospray ionization (ESI), the benzoate anion at m/z 153.03.
Typical fragmentation patterns for the acid could involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z 137, or the loss of the entire carboxyl group (–COOH) to yield a fragment at m/z 109. These fragments help to confirm the molecular structure.
Table 3: Expected Mass Spectrometry Data
| Compound/Fragment | Formula | Expected m/z |
|---|---|---|
| 2-Fluoro-4-methylbenzoic Acid [M]⁺ | C₈H₇FO₂ | ~154.04 |
| This compound [M-Na]⁻ | C₈H₆FO₂⁻ | ~153.03 |
| Fragment [M-OH]⁺ | C₈H₆FO⁺ | ~137.04 |
| Fragment [M-COOH]⁺ | C₇H₆F⁺ | ~109.05 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-fluoro-4-methylbenzoic acid provides clear evidence for its key structural features. chemicalbook.com
The principal absorption bands are:
A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid group, overlapping with C-H stretching bands.
A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxyl group.
Absorptions in the 1500-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.
A distinct band typically around 1200-1300 cm⁻¹ associated with the C–F (carbon-fluorine) stretching vibration.
C–H stretching vibrations for the aromatic and methyl groups appear around 2850-3100 cm⁻¹.
For this compound, the broad O-H band would disappear, and the C=O stretching band would shift to a lower frequency (typically 1550-1610 cm⁻¹) due to the formation of the carboxylate anion.
Table 4: Key IR Absorption Bands for 2-Fluoro-4-methylbenzoic Acid
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O–H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C–H (Aromatic/Aliphatic) | 2850 - 3100 | Sharp |
| C=O (Carbonyl) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1500 - 1600 | Medium-Strong |
| C–F (Aryl Fluoride) | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of the current literature search, no publicly available crystal structure data for this compound or 2-fluoro-4-methylbenzoic acid (CAS 7697-23-6) has been reported. The determination of their crystal structures would require experimental single-crystal X-ray diffraction analysis. Such an analysis would be expected to reveal a nearly planar conformation of the benzene ring and the carboxylate group. In the solid state, the acid form would likely exhibit hydrogen-bonded dimers, a common structural motif for carboxylic acids.
Chromatographic Techniques for Purity Assessment and Component Separationbldpharm.comlibretexts.orgsigmaaldrich.comchemicalbook.com
Chromatographic techniques are indispensable in the synthesis and quality control of 2-fluoro-4-methylbenzoate compounds, providing robust methods for assessing purity and separating components within a mixture. These methods are crucial for isolating the desired product and identifying any potential impurities or byproducts from the reaction and purification processes. The selection of a specific chromatographic technique is contingent upon the physicochemical properties of the analytes and the specific goals of the separation, whether for qualitative monitoring or quantitative purity determination.
Thin Layer Chromatography (TLC) Methodologiesbldpharm.comlibretexts.orgekb.egdtic.mil
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and convenient method for the qualitative analysis of 2-fluoro-4-methylbenzoate compounds. It is frequently employed to monitor the progress of chemical reactions, to identify the components present in a mixture, and to determine the appropriate solvent system for a larger-scale column chromatography separation.
In a typical TLC application for a compound like this compound, the stationary phase is a polar adsorbent, most commonly silica (B1680970) gel (SiO₂) coated on a solid support such as an aluminum or glass plate. utexas.edu The sample, dissolved in a suitable volatile solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, a solvent or a mixture of solvents. libretexts.org
The separation mechanism is based on the principle of differential partitioning of the compounds between the stationary and mobile phases. utexas.edu Due to the polar nature of the silica gel, polar compounds will have a stronger interaction with the stationary phase and will, therefore, travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will migrate further. utexas.edu For this compound, which is a salt, it is highly polar and would be expected to have a low Retention Factor (Rf) value, remaining close to the baseline in many common solvent systems. Its corresponding acid, 2-fluoro-4-methylbenzoic acid, is less polar than the salt but still quite polar due to the carboxylic acid group. Potential non-polar impurities would travel much further up the plate.
The choice of the mobile phase is critical for achieving effective separation. A common approach involves using a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to optimize the separation of the target compound from its precursors or impurities. libretexts.orgrsc.org For instance, a mobile phase of 95:5 dichloromethane:methanol might be used to separate benzoic acid derivatives. rsc.org After development, the spots are visualized, typically under UV light, as aromatic compounds like 2-fluoro-4-methylbenzoate are UV-active.
The Retention Factor (Rf) is calculated for each spot to characterize the components. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 1: Illustrative TLC Data for the Analysis of a 2-Fluoro-4-methylbenzoic Acid Synthesis Mixture
This table presents hypothetical TLC data to illustrate the separation of the target acid from a potential starting material and a byproduct. The mobile phase used is Dichloromethane:Methanol (95:5).
| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Polarity |
| Toluene (Starting Material) | 4.5 | 5.0 | 0.90 | Low |
| 2-Fluoro-4-methylbenzoic Acid (Product) | 1.9 | 5.0 | 0.38 | High |
| This compound | 0.4 | 5.0 | 0.08 | Very High |
High-Performance Liquid Chromatography (HPLC) Applicationssigmaaldrich.comchemicalbook.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It offers significantly higher resolution, speed, and sensitivity compared to TLC, making it the preferred method for the definitive purity assessment of this compound and its derivatives. ekb.egbldpharm.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds like 2-fluoro-4-methylbenzoate. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ekb.egresearchgate.net
For the analysis of this compound, the compound would first be dissolved in the mobile phase. The high polarity of the sodium salt and its corresponding acid ensures good solubility. The mobile phase composition, often delivered as a gradient, is carefully controlled to achieve separation. The analysis typically starts with a high proportion of the aqueous component, and the concentration of the organic modifier is gradually increased to elute compounds of increasing non-polarity. ekb.eg
Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the 2-fluoro-4-methylbenzoate structure absorbs UV light. ekb.egajast.net The wavelength for detection is chosen based on the UV spectrum of the analyte to maximize sensitivity. Each component in the sample will elute from the column at a specific time, known as the retention time (t_R), which is characteristic of the compound under the given chromatographic conditions.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. chromforum.org This method can detect and quantify impurities at very low levels. Validated HPLC methods are essential for quality control in pharmaceutical and chemical manufacturing, ensuring that the final product meets the required purity specifications. ekb.eg
Table 2: Typical RP-HPLC Parameters for Purity Analysis of 2-Fluoro-4-methylbenzoate Compounds
This table outlines a standard set of conditions for the HPLC analysis of 2-fluoro-4-methylbenzoate and its potential impurities.
| Parameter | Value / Description |
| Column | C18 (e.g., Zorbax SB-Aq, Kromasil 100) ekb.egresearchgate.net |
| Dimensions | 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov |
| Detection | UV at 225 nm researchgate.net |
| Column Temperature | 25 °C researchgate.net |
| Injection Volume | 10 µL |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or an approximation of it, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and analyze electronic structures. epstem.net For systems related to 2-fluoro-4-methylbenzoate, DFT methods like B3LYP and B3PW91 have been employed to calculate properties such as NMR isotropic chemical shift values. epstem.net These theoretical calculations can be correlated with experimental data to validate the computational models. epstem.net
DFT is also instrumental in mechanistic studies, for instance, in understanding the regioselectivity of reactions involving similar fluorinated benzoic acid derivatives. acs.org By calculating the energies of transition states, DFT can elucidate why a particular reaction pathway is favored over another. acs.org For example, in the acylation of diols, DFT calculations have shown that the formation of dual hydrogen bonds involving a fluoride anion can significantly stabilize a transition state, thereby directing the reaction to a specific hydroxyl group. acs.org
Table 1: Key Applications of DFT in the Study of Fluorinated Benzoate Systems
| Application | Description | Reference |
| Geometry Optimization | Determination of the most stable three-dimensional arrangement of atoms in a molecule. | epstem.net |
| Spectroscopic Prediction | Calculation of properties like NMR chemical shifts and infrared vibrational frequencies. | epstem.net |
| Electronic Structure | Analysis of electron density, electrostatic potential, and frontier molecular orbitals. | epstem.net |
| Mechanistic Elucidation | Investigation of reaction pathways and transition state energies to understand reaction outcomes. | acs.org |
Molecular Orbital Theory (MO) Interpretations
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. unizin.orgyoutube.com These molecular orbitals are either bonding, antibonding, or non-bonding. The distribution of electrons within these orbitals determines the molecule's stability and reactivity. unizin.org
A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally implies higher reactivity.
For fluorinated aromatic compounds, the positions of the fluorine and methyl substituents on the benzene ring significantly influence the energies and shapes of the frontier molecular orbitals. These changes, in turn, affect the molecule's chemical behavior and its interactions with other molecules.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
While quantum chemical calculations are powerful for understanding the electronic properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. rsc.orgdtu.dk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. chemrxiv.org
For a molecule like this compound in solution, MD simulations can model its hydration shell, the interactions between the carboxylate group and sodium ion, and the conformational flexibility of the molecule. These simulations are crucial for understanding how the molecule behaves in a biological or chemical system. By analyzing the simulation trajectory, one can determine preferred conformations, calculate free energies of binding, and observe the formation and breaking of hydrogen bonds and other non-covalent interactions.
Structure-Activity Relationship (SAR) Modeling for 2-Fluoro-4-methylbenzoate Analogues
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological or chemical activity. drugdesign.org By systematically modifying the structure of a lead compound, such as 2-fluoro-4-methylbenzoate, and observing the resulting changes in activity, researchers can identify the key structural features responsible for its effects. mdpi.comnih.gov
For instance, studies on related compounds have shown that the presence and position of a fluoro substituent can significantly impact biological activity. mdpi.com In some cases, a fluoro group can enhance binding to a target protein by forming favorable interactions in a hydrophobic pocket. drugdesign.org
Mechanistic Pathway Elucidation through Computational Approaches
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them.
For reactions involving 2-fluoro-4-methylbenzoate or its derivatives, computational methods can be used to:
Identify the most likely reaction pathways: By comparing the activation energies of different possible routes.
Characterize the structure of transition states: Providing a snapshot of the bond-breaking and bond-forming processes.
Understand the role of catalysts: By modeling how a catalyst interacts with the reactants to lower the activation energy. acs.org
For example, DFT calculations have been successfully used to explain the regioselectivity in the acylation of carbohydrates, where interactions with a fluoride ion were shown to direct the reaction to a specific hydroxyl group. acs.org This level of mechanistic detail is often difficult to obtain through experimental methods alone.
Molecular Mechanisms of Action and Target Engagement
Enzyme Inhibition Kinetics and Mechanistic Characterization
The study of enzyme inhibition kinetics is crucial for understanding how 2-fluoro-4-methylbenzoate analogues exert their biological effects. Graphical methods are often used to analyze enzyme data to determine kinetic parameters like K_m (Michaelis constant) and K_i (inhibition constant) and to identify the type of inhibition (e.g., competitive, noncompetitive, uncompetitive). nih.gov
In the context of PARP inhibition, derivatives are designed to compete with the natural substrate, NAD+, for the enzyme's active site. nih.gov For example, 7-methylguanine (B141273) was identified as an inhibitor of PARP-1 and PARP-2 with IC50 values of 150 µM and 50 µM, respectively. nih.gov The development of highly potent inhibitors like ABT-888 (Veliparib) and Olaparib, which have nanomolar potency, showcases the success in designing compounds that effectively target the PARP active site. researchgate.net These inhibitors often feature a core structure, such as a benzimidazole (B57391) carboxamide, attached to a cyclic amine. researchgate.net The kinetics of these interactions reveal a competitive inhibition mechanism with respect to NAD+.
Similarly, analogues designed as inhibitors for other enzymes, such as acetylcholinesterase (AChE) and α-glucosidase, have been characterized. A series of 1,2,4-triazole derivatives bearing an azinane moiety were synthesized and evaluated as enzyme inhibitors. nih.gov Several of these compounds showed excellent inhibitory activity against AChE, with some being more potent than the standard. nih.gov The structure-activity relationship indicated that the presence and position of substituents on the phenyl ring were critical for activity. nih.gov
Table 2: Enzyme Inhibition Data for Selected Compounds
| Compound | Target Enzyme | IC50 Value | Inhibition Type |
|---|---|---|---|
| FR261529 | PARP-1 | 33 nM | Not Specified |
| FR261529 | PARP-2 | 7 nM | Not Specified |
| 7-methylguanine | PARP-1 | 150 µM | Not Specified |
| 7-methylguanine | PARP-2 | 50 µM | Not Specified |
| ABT-888 | PARP | Single-digit nM | Competitive |
Data sourced from various studies on enzyme inhibitors. researchgate.netnih.govnih.gov
Receptor Binding Profiling and Associated Signaling Pathways
The therapeutic effects of many drugs, including local anesthetics, are initiated by their binding to specific receptors, which in turn modulates signaling pathways. For local anesthetics derived from benzoic acid, the primary target is the voltage-gated sodium (Na+) channel. rsc.org By binding to a specific site on the Na+ channel, these compounds block the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockage of nerve impulses results in local anesthesia. rsc.org
The design of new local anesthetics often involves modifying the structure to improve binding affinity and selectivity for the Na+ channel. The structure of these molecules typically consists of a lipophilic aromatic group (like a substituted benzoate), an intermediate chain (often containing an ester or amide bond), and a hydrophilic amine group. rsc.org The inclusion of fluorine can enhance lipophilicity, facilitating the compound's access to the receptor site within the cell membrane. nih.gov
Beyond local anesthesia, the engagement of other receptors and pathways is relevant for different therapeutic applications. For PARP inhibitors, the key event is the binding to the PARP enzyme itself, which is part of the DNA damage response (DDR) signaling pathway. nih.gov By inhibiting PARP, these drugs disrupt the repair of single-strand breaks, leading to the activation of other pathways that, in cancer cells with deficient homologous recombination, result in apoptosis. nih.gov The effectiveness of PARP inhibitors can be enhanced when used in combination with DNA-damaging agents like temozolomide, which increases the number of DNA lesions that require PARP-mediated repair. frontiersin.org
Cellular Effects and Cytotoxicity Profiling in Biological Systems
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including their cytotoxic profiles. Research into the cellular effects of fluorinated benzoic acid analogues has revealed a range of activities, from potent anticancer effects to selective cytotoxicity depending on the substitution pattern and the cell line being tested.
While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights into its potential biological activity. For instance, benzoic acid itself has been shown to exhibit cytotoxic effects against various cancer cell lines. A study investigating the impact of benzoic acid on ten different cancer cell lines reported IC50 values ranging from 85.54 ± 3.17 µg/ml to 670.6 ± 43.26 µg/ml after 48 and 72 hours of exposure, indicating significant variation in sensitivity among different cancer types. dergipark.org.trdergipark.org.tr The most pronounced effects were observed in lung cancer (CRM612), bone cancer (MG63 and A673), and pharyngeal cancer (2A3) cell lines, suggesting that the molecular structure of benzoic acid could be a promising starting point for the design of new anticancer drugs. dergipark.org.tr
The addition of a fluorine atom and other substituents to the benzoic acid scaffold can further modulate this cytotoxicity. For example, a series of novel 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, which share a fluorinated methyl-substituted benzene ring, were synthesized and evaluated for their cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes. nih.gov Some of these compounds demonstrated potential anticancer activity, with two intermediates showing selective properties against lung cancer cells at low concentrations where healthy cells remained unaffected. nih.gov However, solubility issues were observed for some of these analogues at higher concentrations. nih.gov
Furthermore, prodrugs of fluoro-substituted benzoates of epigallocatechin (EGC) have been synthesized and shown to be potent proteasome inhibitors and inducers of apoptosis in human leukemia Jurkat T cells. These findings underscore the potential of developing fluoro-substituted benzoates as novel anti-cancer agents.
In a broader context, fluorinated quaternary ammonium (B1175870) salts have also exhibited significant cytotoxic activity against both premetastatic and metastatic colorectal cancer (CRC) cell lines, with some compounds showing selective toxicity towards CRC cells over normal cells. nih.gov This highlights the diverse biological activities that can be achieved through the fluorination of organic compounds.
The following table summarizes the cytotoxic effects of benzoic acid on various cancer cell lines, providing a baseline for understanding the potential activity of its fluorinated and methylated analogues.
Metabolic Pathways and Biotransformation in Biological Systems
The metabolic fate of aromatic compounds, including fluorinated and methylated benzoates, is of significant interest due to their widespread presence in the environment and their potential as building blocks for bioactive molecules. Microorganisms, particularly soil bacteria like those from the genus Pseudomonas, have evolved sophisticated enzymatic machinery to degrade these compounds.
The metabolism of benzoate and its derivatives in Pseudomonas species typically proceeds through one of two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govnih.gov In the case of methylbenzoates, such as m- and p-toluate (B1214165), the meta-cleavage pathway is often employed, which is encoded by genes located on TOL plasmids. nih.gov This pathway involves the conversion of the aromatic substrate to a catechol derivative, which is then cleaved by a catechol 2,3-dioxygenase.
The presence of a fluorine substituent on the aromatic ring introduces a significant challenge for microbial degradation. The strong carbon-fluorine bond can be difficult to break, and its position on the ring can influence the metabolic route and the formation of recalcitrant "dead-end" products. For instance, the degradation of 2- and 3-fluorobenzoate (B1230327) by Pseudomonas sp. B13 has been shown to result in the accumulation of 2-fluoro-cis,cis-muconic acid, a metabolite that resists further degradation by the enzymes of the conventional pathway. nih.gov
While specific in vitro and in vivo metabolic fate studies for 2-fluoro-4-methylbenzoate are scarce, research on related fluorinated compounds provides a framework for predicting its biotransformation. The metabolism of fluorinated aromatic compounds can lead to the liberation of fluoride ions, which can be toxic. acs.org The point at which defluorination occurs is a critical aspect of the metabolic pathway.
For example, in the anaerobic degradation of 2-fluorobenzoate (B1215865), defluorination occurs after the initial reduction of the aromatic ring. frontiersin.org In contrast, during the aerobic degradation of some fluorobenzoates, fluoride can be eliminated during the initial dioxygenation step. nih.gov
Studies on the metabolism of fluorinated fatty acids have shown that the position of the fluorine atom determines the metabolic fate. nih.gov For instance, the beta-oxidation of even-numbered fluorinated fatty acids can lead to the formation of fluoroacetic acid, a toxic metabolite that can enter the citric acid cycle. acs.orgnih.gov In contrast, odd-numbered fluorinated fatty acids can be dehalogenated to release free fluoride. nih.gov
The metabolic fate of a compound is also influenced by the presence of other functional groups. For example, in the biotransformation of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, an azo compound with an ester group, the initial metabolic steps involve reduction and acetylation, with no initial hydrolysis of the ester moiety. nih.gov
Given the structure of 2-fluoro-4-methylbenzoate, its metabolic fate in a biological system would likely involve initial enzymatic attack on the aromatic ring, followed by a series of reactions that could lead to ring cleavage and potential defluorination. The presence of the methyl group could also influence the regioselectivity of the initial enzymatic attack.
The initial and often rate-limiting step in the aerobic bacterial degradation of aromatic compounds is the hydroxylation of the aromatic ring, a reaction catalyzed by a class of enzymes known as dioxygenases. Rieske non-heme iron dioxygenases are particularly important in this process.
Benzoate 1,2-dioxygenase (BZDO) and toluate 1,2-dioxygenase (TDO) are well-characterized examples of these enzymes from Pseudomonas putida. nih.gov These are multi-component enzyme systems that catalyze the NADH-dependent oxidation of benzoate and substituted benzoates to their corresponding 1-carboxy-1,2-cis-dihydroxycyclohexa-3,5-dienes (cis-diols). nih.govnih.gov The substrate specificity of these enzymes is a key determinant of which aromatic compounds a particular bacterium can degrade.
TDO from Pseudomonas putida mt-2, for instance, exhibits broad substrate specificity and can dihydroxylate a range of substituted benzoates. nih.gov The order of specificity for this enzyme is generally m-toluate > benzoate ≈ 3-chlorobenzoate (B1228886) > p-toluate ≈ 4-chlorobenzoate (B1228818) >> o-toluate ≈ 2-chlorobenzoate. nih.gov The transformation of ortho-substituted benzoates is often poorly coupled to oxygen utilization, meaning more oxygen is consumed than the substrate is transformed. nih.gov
Given that 2-fluoro-4-methylbenzoate is an ortho- and para-substituted benzoate, its degradation would likely be initiated by a toluate-type dioxygenase. The presence of the fluorine atom at the 2-position could influence the efficiency of the dihydroxylation reaction. It is plausible that, similar to 2-chlorobenzoate, the transformation of 2-fluoro-4-methylbenzoate might be less efficient than that of its meta- and para-substituted counterparts.
The following table presents the kinetic parameters of toluate 1,2-dioxygenase from Pseudomonas putida mt-2 with various substituted benzoates, illustrating the influence of substituent position on enzyme activity.
Environmental Transformation and Degradation Pathways
The transformation and degradation of fluorinated benzoic acids in the environment are governed by a combination of abiotic and biotic processes. These processes determine the persistence and potential for accumulation of these compounds in various environmental compartments.
Abiotic Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation pathways, such as photolysis and hydrolysis, can contribute to the transformation of fluorinated aromatic compounds. Photolysis, the breakdown of compounds by light, particularly in the UV spectrum, has been investigated for related fluorinated molecules. For instance, the photoassisted degradation of trifluoromethyl benzoic acid isomers has been demonstrated in aqueous media under UVC irradiation, indicating that photolytic processes can lead to defluorination. researchgate.net The efficiency of such degradation can be influenced by environmental conditions. researchgate.net
Hydrolysis is another potential abiotic degradation pathway. However, for many fluorinated aromatic compounds, the carbon-fluorine bond is highly stable, making them resistant to hydrolysis under typical environmental pH and temperature conditions. For example, the pesticide bensulfuron-methyl, which contains a benzoate moiety, is noted to be stable to hydrolysis at neutral and alkaline pH. regulations.gov This stability suggests that hydrolysis may not be a significant degradation pathway for compounds like 2-fluoro-4-methylbenzoate in many aquatic systems.
Biotic Degradation and Microbial Metabolism
Microbial metabolism is a key process in the degradation of organic compounds in the environment. The biodegradation of fluorinated benzoic acids has been the subject of numerous studies. Microorganisms have been shown to metabolize monofluorobenzoates, often through co-metabolism, where the degradation of the fluorinated compound occurs in the presence of another substrate that supports microbial growth. nih.govnih.gov
Several bacterial strains have been identified that can degrade fluorobenzoates. For example, Pseudomonas species have been shown to degrade p-fluorobenzoic acid by releasing fluoride and cleaving the aromatic ring. cdnsciencepub.com The metabolic pathways can vary depending on the specific isomer and the microbial strain involved. In some cases, the initial step involves dioxygenation to form a fluorocatechol. asm.orgnih.gov However, the position of the fluorine atom can significantly impact the degradability. For instance, while 4-fluorobenzoate (B1226621) can be completely degraded by some bacteria, the degradation of 2-fluorobenzoate and 3-fluorobenzoate can be more challenging, sometimes resulting in the accumulation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid. nih.gov
The degradation of the non-fluorinated analogue, 2-methylbenzoic acid, has also been studied. Pseudomonas cepacia MB2 can utilize 2-methylbenzoic acid as its sole carbon source, metabolizing it through dioxygenation to form a catechol derivative. nih.govresearchgate.net The presence of a methyl group in addition to the fluorine atom in 2-fluoro-4-methylbenzoate may influence the metabolic pathway and the rate of degradation.
Environmental Mobility and Distribution
The movement and partitioning of 2-fluoro-4-methylbenzoate and its analogues in the environment are largely determined by their physical and chemical properties, such as water solubility and sorption characteristics.
Sorption Characteristics in Environmental Compartments
The sorption of fluorinated benzoic acids to soil and sediment particles can affect their mobility in the environment. Generally, ionizable organic compounds like benzoic acids tend to have lower sorption to organic matter when they are in their anionic form, which is prevalent at pH values above their pKa. researchgate.net However, the presence of specific minerals and the pH of the soil can influence sorption. researchgate.net For benzoic acid, it is suggested that it will exhibit medium to high mobility in soils, making it likely to leach into groundwater. epa.gov The introduction of a fluorine atom may alter these sorption characteristics.
Water Solubility and Transport Dynamics in Aqueous Systems
Fluorinated benzoic acids are often used as water tracers in hydrogeological studies due to their relatively high water solubility and conservative transport behavior in many aqueous systems. researchgate.netresearchgate.net Their transport in groundwater is often similar to that of non-reactive tracers like bromide, especially at pH levels where the acid is predominantly in its ionized form. researchgate.net This suggests that compounds like 2-fluoro-4-methylbenzoate are likely to be mobile in aquatic environments, with their transport governed by the flow of water. The potential for these compounds to contaminate groundwater is a significant consideration. nih.gov
Persistence and Bioaccumulation Potential of Related Compounds
The persistence of fluorinated organic compounds in the environment is a key concern. The strong carbon-fluorine bond contributes to the resistance of many of these compounds to degradation. researchgate.net
Per- and polyfluorinated alkyl substances (PFAS), a broad class of fluorinated compounds, are known for their extreme persistence in the environment. capes.gov.brnih.gov While fluorinated benzoic acids are structurally different from many of the most well-known PFAS, the stability of the C-F bond raises concerns about their potential to persist. Some fluorinated compounds have been shown to be resistant to both chemical and biological degradation. nih.gov
The bioaccumulation potential of a chemical refers to its ability to accumulate in living organisms. For some fluorinated compounds, there is evidence of bioaccumulation in the food chain. nih.govnih.gov The bioaccumulation potential is often related to the compound's lipophilicity (its tendency to dissolve in fats and oils). While in silico models can provide initial estimates, experimental data are crucial for accurately assessing bioaccumulation. nih.gov For benzoic acid, it is not expected to significantly bioaccumulate. However, the addition of a fluorine atom and a methyl group could alter its partitioning behavior and, consequently, its bioaccumulation potential.
Formation and Environmental Fate of Transformation Products
The environmental degradation of this compound and its analogues can lead to the formation of various transformation products. The nature and fate of these products are crucial for a comprehensive environmental risk assessment. While specific data on the transformation of this compound is limited, insights can be drawn from studies on its structural analogues, namely fluorobenzoates and methylbenzoates.
Microbial degradation is a primary pathway for the breakdown of these compounds in the environment. For fluorobenzoate analogues, bacterial degradation has been observed to proceed via the formation of key intermediates. For instance, the degradation of monofluorobenzoates by Pseudomonas sp. B13 has been shown to produce fluorocatechols. nih.gov In the case of 2-fluorobenzoate and 3-fluorobenzoate, 2-fluoro-cis,cis-muconic acid has been identified as a dead-end metabolite, meaning it resists further degradation by the initial microbial consortium. nih.gov The initial dioxygenation step in the degradation of 2-fluorobenzoate can lead to the elimination of the fluoride ion. nih.gov
Similarly, the degradation of 4-fluorobenzoate can proceed through a different pathway, leading to the formation of 4-hydroxybenzoate, which is then further metabolized to protocatechuate. researchgate.net The degradation of methylbenzoic acids, another group of analogues, often involves the formation of catechols through the ortho-cleavage pathway. mdpi.com
The environmental fate of these transformation products, including their persistence, mobility, and potential for bioaccumulation, is a key consideration. The persistence of a substance in the environment is often described by its half-life, which can be influenced by factors such as soil type, temperature, and microbial activity. glentham.com The mobility of a compound in soil is influenced by its sorption characteristics, with less sorption leading to higher mobility and a greater potential to leach into groundwater. nih.gov
Detailed Research Findings
Research on the biodegradation of analogues of this compound provides valuable insights into the potential transformation products and their subsequent environmental behavior.
Fluorocatechols: The formation of fluorinated catechols is a common step in the microbial degradation of fluorobenzoates. nih.gov However, the accumulation of these intermediates can sometimes inhibit further degradation. For example, the ring cleavage of 3-fluorocatechol (B141901) has been identified as a critical and potentially rate-limiting step in the breakdown of 3-fluorobenzoate. nih.gov While specific data on the environmental fate and ecotoxicity of fluorocatechols is scarce, the toxicity of catechol itself has been studied, showing effects on aquatic organisms like larval zebrafish, including hypoactivity and alterations in melanocytes. mdpi.comresearchgate.net
2-Fluoro-cis,cis-muconic acid: This compound has been identified as a persistent metabolite in the degradation of 2- and 3-fluorobenzoate by Pseudomonas sp. B13. nih.gov Its persistence suggests that it may accumulate in the environment following the degradation of the parent compounds. Further research is needed to determine its long-term fate and potential ecotoxicological effects.
4-Hydroxybenzoic acid: In the degradation of 4-fluorobenzoate, 4-hydroxybenzoic acid is a key intermediate. researchgate.net Studies on the environmental fate of 4-hydroxybenzoic acid indicate that it has low bioaccumulation potential. nih.gov It is also readily biodegradable under aerobic conditions. researchgate.net The ecotoxicity of 4-hydroxybenzoic acid has been evaluated for several aquatic organisms.
Protocatechuate: As a subsequent transformation product of 4-hydroxybenzoic acid, protocatechuate is also part of the degradation pathway. The environmental fate of protocatechuate is linked to its role in the central metabolism of many microorganisms, suggesting it is likely to be readily degraded.
The table below summarizes the potential transformation products of 2-fluoro-4-methylbenzoate based on its analogues and the available information on their formation.
Potential Transformation Products of 2-Fluoro-4-methylbenzoate Analogues
| Analogue Group | Parent Compound Example | Potential Transformation Product(s) | Reference(s) |
| Fluorobenzoates | 2-Fluorobenzoate, 3-Fluorobenzoate | Fluorocatechols, 2-Fluoro-cis,cis-muconic acid | nih.gov |
| 4-Fluorobenzoate | 4-Hydroxybenzoate, Protocatechuate | researchgate.net | |
| Methylbenzoates | Methylbenzoic acids | Catechols | mdpi.com |
The following table presents available ecotoxicity data for some of the identified transformation products of the analogues. It is important to note that this data is not for the transformation products of this compound itself, but for similar compounds, and should be interpreted with caution.
Ecotoxicity Data for Analogue Transformation Products
| Transformation Product | Test Organism | Endpoint | Value (mg/L) | Reference |
| 4-Hydroxybenzoic acid | Daphnia magna (Water flea) | 48h EC50 (Immobilisation) | >100 | nih.gov |
| Selenastrum capricornutum (Green algae) | 72h EC50 (Growth inhibition) | 93 | nih.gov | |
| Oryzias latipes (Japanese medaka) | 96h LC50 | 92.8 | nih.gov | |
| Catechol | Zebrafish (Danio rerio) larvae | LC50 | ~11 (converted from µM) | mdpi.com |
Synthesis of Current Academic Understanding on this compound
This compound is recognized as a valuable fluorinated building block, primarily through its precursor, 2-fluoro-4-methylbenzoic acid. The synthesis of the parent acid is well-established, with scalable routes available. The conversion to the sodium salt is a straightforward chemical transformation. The key value of this compound lies in the unique combination of a fluorine atom and a methyl group on the aromatic ring, which provides a handle for chemists to fine-tune the properties of larger molecules. Its utility as an intermediate in the synthesis of bioactive compounds for medicinal and agricultural applications is acknowledged, although specific, publicly disclosed examples are limited. chemimpex.com In material science, the potential for using this and similar fluorinated benzoates in polymers and liquid crystals is an area of active interest, driven by the known benefits of fluorination. numberanalytics.commdpi.comresearchgate.net
Identification of Critical Knowledge Gaps and Unaddressed Research Questions
A significant knowledge gap exists in the public domain regarding the specific physicochemical and spectroscopic properties of this compound itself. While properties can be inferred from its parent acid and analogous compounds, detailed experimental data on its melting point, solubility in various solvents, and comprehensive spectroscopic analyses (1H, 13C, 19F NMR, IR, and Mass Spectrometry) are lacking. Furthermore, there is a scarcity of published research that explicitly details the use of this compound in the synthesis of specific, commercially relevant pharmaceutical or agrochemical products. The potential advantages of using the sodium salt directly in certain reaction conditions, for example, due to its increased solubility in polar media, remain largely unexplored in academic literature.
Exploration of Emerging Research Areas and Novel Methodological Advancements
Emerging research in organofluorine chemistry could open new avenues for the application of this compound. Advances in late-stage fluorination and C-H activation could provide new methods for the synthesis of more complex derivatives starting from this building block. The development of novel catalytic systems could enable more selective functionalization of the aromatic ring. Furthermore, the exploration of biocatalysis for the synthesis and modification of fluorinated aromatics could offer more sustainable and efficient routes to valuable derivatives.
Prospective Applications and Material Science Potential beyond Current Bio-applications
Beyond its current role as an intermediate for bioactive molecules, this compound and its derivatives hold promise in advanced materials. The incorporation of this moiety into metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis. In the field of organic electronics, the electronic properties conferred by the fluorine and methyl groups could be exploited in the design of new organic semiconductors or dielectrics. nih.gov The development of fluorinated liquid crystals containing this structural unit could lead to new display technologies with improved performance characteristics. researchgate.netrsc.orgresearchgate.netdaneshyari.comnih.govtandfonline.com Further research into the self-assembly properties of this and related fluorinated benzoates could also lead to the development of novel supramolecular structures with interesting optical or electronic properties. numberanalytics.com
Spectroscopic and Analytical Characterization
The structural confirmation of Sodium 2-fluoro-4-methylbenzoate and its precursor is achieved through standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): For the parent acid, 2-fluoro-4-methylbenzoic acid, the ¹H NMR spectrum would show a singlet for the methyl (CH₃) protons around 2.4 ppm. The aromatic protons would appear as complex multiplets in the region of 7.0-8.0 ppm, with their splitting patterns influenced by both fluorine and other protons. The acidic proton of the carboxyl group would appear as a broad singlet at a much higher chemical shift (typically >10 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms. The carboxyl carbon would be found downfield (around 165-170 ppm). The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JCF), which is characteristic of organofluorine compounds.
IR (Infrared) Spectroscopy: The IR spectrum of the parent acid would show a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch at approximately 1700 cm⁻¹. The C-F bond would exhibit a strong absorption in the 1200-1300 cm⁻¹ region. For the sodium salt, the broad O-H band would disappear, and the carbonyl absorption would shift to a lower frequency (around 1550-1610 cm⁻¹), characteristic of a carboxylate anion.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For 2-fluoro-4-methylbenzoic acid, the molecular ion peak [M]⁺ would be observed at m/z = 154.14. nih.gov
Applications in Contemporary Chemical Research
Sodium 2-fluoro-4-methylbenzoate is primarily utilized as a specialized organic synthesis intermediate or building block. biosynth.com Its value lies in its pre-functionalized structure, which allows for its incorporation into larger, more complex target molecules.
The main application is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com The fluorinated methylbenzoate motif is a structural component found in various biologically active compounds. Researchers in drug discovery and process chemistry can use this compound as a starting material to build molecules with desired therapeutic or pesticidal properties. For instance, its parent acid is used in the industrial production of certain therapeutic agents. biosynth.com The presence of the fluorine atom is particularly valuable for enhancing the metabolic stability and binding affinity of the final target molecule. tandfonline.com
Future Research Directions and Unexplored Potential
The future research involving Sodium 2-fluoro-4-methylbenzoate and related fluorinated building blocks is promising and likely to expand in several key areas.
Development of Novel Catalytic Methods: Research will likely focus on creating more efficient and greener catalytic processes to synthesize fluorinated benzoates. gneechem.com This includes the use of transition-metal catalysts for C-H activation and fluorination, reducing the need for pre-functionalized starting materials.
Expansion into Materials Science: While its primary use is in life sciences, there is potential to explore the use of this compound in the synthesis of advanced materials. Fluorinated aromatic compounds can be used to create polymers, liquid crystals, and coatings with enhanced thermal stability and unique surface properties. nbinno.com
Screening for New Biological Activities: The compound itself, or simple derivatives, could be screened for novel biological activities. The specific substitution pattern might lead to unexpected interactions with biological targets.
Flow Chemistry Synthesis: The application of continuous flow chemistry for the synthesis of 2-fluoro-4-methylbenzoic acid could offer advantages in terms of safety, scalability, and reaction control, particularly for energetic or hazardous reactions like lithiation.
As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase, driving further innovation in its synthesis and application. researchgate.net
Conclusion
Sodium 2-fluoro-4-methylbenzoate stands as a significant compound in the field of advanced chemical research. Its importance is derived from the strategic incorporation of both a fluorine atom and a methyl group on the benzoate (B1203000) framework, which imparts a unique set of physicochemical properties. This strategic functionalization makes it a valuable intermediate for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries where the modulation of metabolic stability, lipophilicity, and binding affinity is critical. While its direct applications are limited, its role as a specialized building block is crucial for the development of new technologies and therapeutics. Future research will likely continue to uncover more efficient synthetic routes and expand its utility into new scientific domains, reinforcing the pivotal role of fluorinated aromatics in modern chemistry.
Q & A
Q. What are the optimal synthetic routes for Sodium 2-fluoro-4-methylbenzoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification or carboxylation of substituted benzene precursors. A common approach involves reacting 2-fluoro-4-methylbenzoic acid with sodium hydroxide under controlled pH and temperature (e.g., 60–80°C) to form the sodium salt. Key variables include solvent choice (e.g., water, ethanol) and reaction time, which affect crystallization and purity . Reagent-grade starting materials (e.g., methyl 4-fluorobenzoate derivatives) are critical to minimize side reactions .
Q. How can crystallographic techniques validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Using programs like SHELXL , researchers can refine atomic coordinates and assess bond angles/distances. For example, the fluorine atom’s position on the benzene ring and sodium coordination geometry can be confirmed via residual electron density maps. Challenges include resolving disorder in the sodium counterion or solvent molecules .
Q. What analytical methods are most reliable for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used. Method validation requires calibration curves (R² > 0.99) and spike-recovery tests in relevant solvents (e.g., DMSO or aqueous buffers). Nuclear magnetic resonance (NMR, ¹⁹F and ¹H) is complementary for verifying purity and detecting degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). A systematic approach includes:
Q. What experimental design strategies optimize the synthesis of novel derivatives (e.g., halogenated analogs)?
Design of Experiments (DoE) frameworks, such as factorial designs, can identify critical variables (e.g., temperature, catalyst loading). For example, substituting fluorine with bromine (via electrophilic aromatic substitution) requires optimizing Lewis acid catalysts (e.g., FeBr₃) and reaction time to balance regioselectivity and yield . Advanced characterization (e.g., SC-XRD and DFT calculations) helps predict substituent effects on reactivity .
Q. How do sodium coordination modes influence the stability and solubility of this compound?
Sodium ions can adopt monodentate or bidentate coordination with carboxylate groups, affecting solubility in polar solvents. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) studies reveal hydration-dependent stability. For instance, anhydrous forms may exhibit higher thermal stability but lower aqueous solubility .
Q. What methodological challenges arise when studying this compound’s interactions with enzymes or receptors?
Key challenges include:
- Distinguishing specific binding from nonspecific interactions (e.g., via competitive binding assays).
- Addressing fluorescence quenching artifacts in fluorophore-tagged assays.
- Validating computational docking predictions with mutagenesis studies (e.g., alanine scanning) .
Methodological Recommendations
- For structural analysis: Combine SC-XRD with solid-state NMR to resolve ambiguities in sodium coordination .
- For synthesis optimization: Use DoE to map reaction variable interactions and reduce trial-and-error approaches .
- For biological assays: Include negative controls (e.g., sodium-free analogs) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
